molecular formula C7H7N3O2 B11919975 2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid

2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B11919975
M. Wt: 165.15 g/mol
InChI Key: PYUDLMIHERHREQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring. It is a white to light yellow solid that is stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be achieved through various methods. One common method involves the hydrogenation of imidazole and pyridine rings . Another approach includes the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative, followed by alkylation with dimethyl sulfate, diethyl sulfate, or benzyl (dimethyl)phenylammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic hydrogenation and nitration, are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: This compound is explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: It is used in the synthesis of pesticides and herbicides

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Pyridine: A six-membered ring containing one nitrogen atom.

    Imidazo[1,2-a]pyridine: Another fused ring system with different positioning of nitrogen atoms.

Uniqueness

2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H7N3O2/c11-7(12)4-1-8-2-5-6(4)10-3-9-5/h1-2,9-10H,3H2,(H,11,12)

InChI Key

PYUDLMIHERHREQ-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(N1)C(=CN=C2)C(=O)O

Origin of Product

United States

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